molecular formula C9H19NO2 B8303427 4-Hydroxy-2,2,6,6tetramethylpiperidin-1-oxide

4-Hydroxy-2,2,6,6tetramethylpiperidin-1-oxide

Cat. No. B8303427
M. Wt: 173.25 g/mol
InChI Key: FAPCFNWEPHTUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05789464

Procedure details

220 g (5.5 mol) of sodium hydroxide are dissolved in 300 g of water and 700 g of ice in a 3-litre reactor having a stirrer and a cooling system. The sodium hydroxide solution is cooled to 10° C. and 526 g (5.0 mol) of aminoacetaldehyde dimethylacetal and 50 mg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxide (radical inhibitor) are added. 548.6 g (5.5 mol) of methacrylic acid chloride are slowly added at 10° C. to the solution over a period of 3.5 hours. When the addition is complete, the pH value drops slowly to 7.2 and amine can no longer be detected by GC. The reaction mixture is extracted with 500 ml of petroleum ether, and in order to remove impurities, the aqueous phase is saturated with sodium chloride and extracted three times with 500 ml of tert-butyl methyl ether. The organic phase is dried with magnesium sulfate, filtered and concentrated using a rotary evaporator. The resulting 882.2 g of yellowish oil are slowly stirred into 2000 ml of petroleum ether at -10° C. by means of an Ultraturax. The product crystallises, and is isolated by filtration and dried. 713.8 g of methacrylamidoacetaldehyde dimethylacetal (86% of theory), melting point 30°-32° C., are obtained; the product is 99.7% according to GC.
Quantity
220 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
526 g
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Four
Quantity
548.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][NH2:7].[C:10](Cl)(=[O:14])[C:11]([CH3:13])=[CH2:12]>O.OC1CC(C)(C)[NH+]([O-])C(C)(C)C1>[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][NH:7][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12] |f:0.1|

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 g
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
700 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
526 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
50 mg
Type
catalyst
Smiles
OC1CC([NH+](C(C1)(C)C)[O-])(C)C
Step Five
Name
Quantity
548.6 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Six
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The resulting 882.2 g of yellowish oil are slowly stirred into 2000 ml of petroleum ether at -10° C. by means of an Ultraturax
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with 500 ml of petroleum ether
CUSTOM
Type
CUSTOM
Details
in order to remove impurities
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 500 ml of tert-butyl methyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product crystallises
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(CNC(C(=C)C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 713.8 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.